N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound This complex chemical structure features pyridine, pyrimidine, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrimidine ring: : This can be achieved by condensation reactions involving appropriate diketones and diamines under acidic conditions.
Introduction of the pyridine group: : Often accomplished through cyclization reactions using pyridine derivatives.
Attachment of the carboxamide group: : Utilizing amidation reactions where amines react with carboxylic acids or their derivatives.
Industrial Production Methods
In industrial settings, optimizing reaction conditions is crucial for large-scale production. Techniques such as continuous flow chemistry and catalysis are employed to enhance efficiency and yield. Solvent choice, temperature control, and purification steps are meticulously designed to ensure the final product's purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Introduced to oxidizing agents, it can form additional oxo groups.
Reduction: : Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: : Substituents can replace hydrogen atoms in its structure, creating diverse analogs.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like alkoxides.
Major Products
Products depend on the type of reaction:
Oxidation: : May yield additional oxo derivatives.
Reduction: : Leads to the formation of reduced functional group analogs.
Substitution: : Generates a wide array of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a catalyst in various organic reactions.
Ligand: : Used in coordination chemistry to form complexes with metals.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes involved in disease pathways.
DNA Binding: : Studied for its ability to interact with DNA, suggesting uses in genetic research.
Medicine
Antiviral: : Researched for its effects against certain viruses by disrupting viral replication.
Industry
Material Science: : Utilized in developing novel materials with unique chemical properties.
Pharmaceuticals: : Key component in drug formulation and design.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. It targets specific enzymes and receptors, altering their activity and leading to therapeutic effects. Key pathways involved include enzyme inhibition, receptor binding, and DNA interaction, making it a versatile compound in biochemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydroquinoline-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: : Similar in structure but features a quinoline ring.
N-(2-(2,4-dioxo-1,2-dihydroisoquinoline-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: : Differentiates by having an isoquinoline ring.
Uniqueness
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its combined pyridine, pyrimidine, and carboxamide groups, providing a unique scaffold for chemical and biological applications. Its distinct structural features contribute to its versatility and effectiveness in various research fields.
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Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-11-4-3-9(8-18-11)13(22)17-6-7-20-14(23)10-2-1-5-16-12(10)19-15(20)24/h1-5,8H,6-7H2,(H,17,22)(H,18,21)(H,16,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWWKCMWLGYOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CNC(=O)C=C3)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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